molecular formula C9H18N2O B15324969 4,4-Dipropyl-4,5-dihydrooxazol-2-amine

4,4-Dipropyl-4,5-dihydrooxazol-2-amine

Cat. No.: B15324969
M. Wt: 170.25 g/mol
InChI Key: MQZWBMCVWKGPLN-UHFFFAOYSA-N
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Description

4,4-Dipropyl-4,5-dihydrooxazol-2-amine is a heterocyclic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is part of the oxazoline family, which is known for its diverse applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dipropyl-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dihaloalkane in the presence of a base, followed by cyclization to form the oxazoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4-Dipropyl-4,5-dihydrooxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines .

Mechanism of Action

The mechanism by which 4,4-Dipropyl-4,5-dihydrooxazol-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dipropyl-4,5-dihydrooxazol-2-amine is unique due to its specific propyl substituents, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic and industrial applications where these properties are advantageous .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4,4-dipropyl-5H-1,3-oxazol-2-amine

InChI

InChI=1S/C9H18N2O/c1-3-5-9(6-4-2)7-12-8(10)11-9/h3-7H2,1-2H3,(H2,10,11)

InChI Key

MQZWBMCVWKGPLN-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC(=N1)N)CCC

Origin of Product

United States

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